molecular formula C12H19N5O2S2 B5880674 4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B5880674
M. Wt: 329.4 g/mol
InChI Key: BPPLIZHQOIGRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of proteases in biological samples.

Mechanism of Action

PMSF inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. PMSF is specific for serine proteases and does not inhibit other types of proteases such as metalloproteases or cysteine proteases.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. PMSF has also been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, which may be important in the development of certain diseases such as cancer and arthritis.

Advantages and Limitations for Lab Experiments

PMSF is a widely used serine protease inhibitor that is relatively inexpensive and easy to use. It is stable in solution and can be added directly to protein extraction buffers or other biological samples. However, PMSF has some limitations. It is not effective against all types of proteases and may not be suitable for all experiments. In addition, PMSF is sensitive to hydrolysis and must be stored at low temperatures to prevent degradation.

Future Directions

There are several future directions for the use of PMSF in scientific research. One area of interest is the development of new protease inhibitors that are more selective and effective than PMSF. Another area of interest is the use of PMSF in the study of proteases involved in disease processes such as cancer and inflammation. Finally, the development of new methods for the synthesis of PMSF and other protease inhibitors may lead to more efficient and cost-effective production methods.

Synthesis Methods

PMSF can be synthesized by the reaction of p-toluenesulfonyl chloride with 4-aminobenzenethiol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine and carbon disulfide to yield PMSF. The synthesis of PMSF is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases in biological samples such as cell lysates, tissue homogenates, and blood plasma. PMSF is also used to inhibit the activity of proteases during protein purification and is often included in protein extraction buffers to prevent protein degradation.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S2/c1-16-6-8-17(9-7-16)15-12(20)14-10-2-4-11(5-3-10)21(13,18)19/h2-5H,6-9H2,1H3,(H2,13,18,19)(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPLIZHQOIGRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Methylpiperazin-1-YL)amino]carbonothioyl}amino)benzenesulfonamide

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